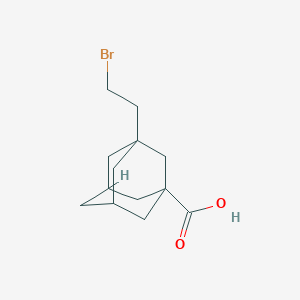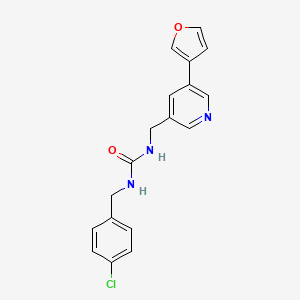![molecular formula C16H16N4O3S3 B2919096 (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide CAS No. 851716-85-3](/img/structure/B2919096.png)
(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C16H16N4O3S3 and its molecular weight is 408.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
One of the most notable applications of compounds containing the benzothiazole moiety is in the development of anticancer agents. Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with benzothiazole moieties and evaluated their anticancer activity. These compounds demonstrated significant anticancer activity against several cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compound 6, in particular, showed high activity with notable GI(50) and TGI values against these cell lines, indicating its potential as a lead candidate for anticancer drug development (Havrylyuk et al., 2010).
Antimicrobial and Antibacterial Applications
Compounds derived from benzothiazole have also shown promising antimicrobial and antibacterial activities. Krátký et al. (2017) synthesized rhodanine-3-acetic acid-based derivatives that exhibited significant activity against a range of bacteria, including mycobacteria and methicillin-resistant Staphylococcus aureus. These findings suggest the potential use of such compounds in treating bacterial infections (Krátký et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds featuring thiazolidinone and benzothiazole cores are crucial for understanding their chemical properties and potential applications. Galushchinskiy et al. (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to the knowledge base required for the rational design of functional molecules with specific biological activities (Galushchinskiy et al., 2017).
Heterocyclic Chemistry Applications
The versatility of benzothiazole-derived compounds extends to heterocyclic chemistry, where they serve as precursors for synthesizing a variety of heterocyclic structures with potential biological activities. Shams et al. (2010) explored the synthesis of polyfunctionally substituted heterocyclic compounds starting from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to derivatives with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds exhibited high antiproliferative activity against various human cancer cell lines, highlighting their potential in medicinal chemistry (Shams et al., 2010).
properties
IUPAC Name |
2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S3/c1-20-11-4-3-10(23-2)7-12(11)26-16(20)19-14(22)9-24-8-13(21)18-15-17-5-6-25-15/h3-7H,8-9H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEXIHYXXSTWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2919013.png)
![3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2919015.png)


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide](/img/structure/B2919019.png)
![1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2919020.png)
![2-Chlorospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2919022.png)
![N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2919024.png)

![9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one](/img/structure/B2919029.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B2919032.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2919035.png)